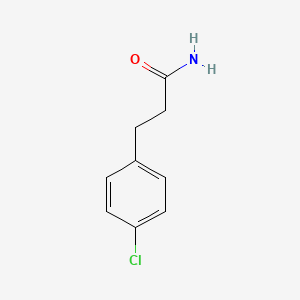

3-(4-Chlorophenyl)propionamide

Description

3-(4-Chlorophenyl)propionamide is a chlorinated aromatic compound characterized by a propionamide backbone substituted with a 4-chlorophenyl group. This structure confers unique physicochemical properties, such as moderate polarity and enhanced stability due to the electron-withdrawing chlorine atom. It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of enzyme inhibitors, receptor antagonists, and antiproliferative agents. Its derivatives are frequently modified at the amide nitrogen or the propionyl chain to optimize bioactivity, solubility, and metabolic stability.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

3-(4-chlorophenyl)propanamide |

InChI |

InChI=1S/C9H10ClNO/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H2,11,12) |

InChI Key |

LRLAQGDEVIXGSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCC(=O)N)Cl |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs of 3-(4-Chlorophenyl)propionamide differ in substituent positions, halogenation patterns, and functional group additions. These modifications significantly influence melting points, solubility, and reactivity.

Notes:

- Halogenation Effects: Chlorine at the 4-position (as in 3-(4-Chlorophenyl)propionamide) enhances electron withdrawal, stabilizing the aromatic ring and influencing receptor binding.

- Substituent Position: Meta-substituted chlorophenyl derivatives (e.g., 2-(3-Chlorophenoxy)propionamide) demonstrate altered steric and electronic profiles compared to para-substituted analogs, affecting herbicidal activity.

- Hydroxy and Alkyl Groups : Hydroxy substitutions (e.g., 3-Chloro-N-(3-hydroxyphenyl)propanamide) improve solubility and antioxidant capacity, while ethyl groups (e.g., Cl-HEPP) enhance lipophilicity and blood-brain barrier penetration.

Electronic and Spectroscopic Properties

DFT studies on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal that the 4-Cl group reduces HOMO-LUMO energy gaps (4.12 eV), enhancing charge transfer and reactivity. This contrasts with non-chlorinated analogs, which exhibit higher energy gaps (e.g., 4.85 eV for fluorinated derivatives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.